- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)
![3-ethynylimidazo[1,2-a]pyrazine structure](https://es.kuujia.com/scimg/cas/943320-47-6x500.png)
943320-47-6 structure
Nombre del producto:3-ethynylimidazo[1,2-a]pyrazine
Número CAS:943320-47-6
MF:C8H5N3
Megavatios:143.145400762558
MDL:MFCD17016048
CID:1122414
PubChem ID:72207272
3-ethynylimidazo[1,2-a]pyrazine Propiedades químicas y físicas
Nombre e identificación
-
- 3-ethynyl-Imidazo[1,2-a]pyrazine
- 3-ethynylimidazo[1,2-a]pyrazine
- LLYBBCIBNZDXHV-UHFFFAOYSA-N
- PB11593
- FCH1143714
- AX8264265
- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)
- 943320-47-6
- DA-23618
- AKOS025403979
- CS-0053865
- P12067
- CS-15841
- SCHEMBL589458
-
- MDL: MFCD17016048
- Renchi: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H
- Clave inchi: LLYBBCIBNZDXHV-UHFFFAOYSA-N
- Sonrisas: C#CC1N2C(C=NC=C2)=NC=1
Atributos calculados
- Calidad precisa: 143.048347172g/mol
- Masa isotópica única: 143.048347172g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 193
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 30.2
- Xlogp3: 1
3-ethynylimidazo[1,2-a]pyrazine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1095837-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$500 | 2024-05-23 | |
eNovation Chemicals LLC | D632854-1g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$800 | 2024-05-24 | |
eNovation Chemicals LLC | D632854-5g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 5g |
$2100 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
¥ 2,158.00 | 2023-04-12 | |
Aaron | AR00IIR9-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$75.00 | 2025-02-10 | |
1PlusChem | 1P00IIIX-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 250mg |
$176.00 | 2024-04-19 | |
Ambeed | A518441-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A518441-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 250mg |
$166.0 | 2024-04-16 | |
Ambeed | A518441-1g |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 1g |
$339.0 | 2024-04-16 | |
A2B Chem LLC | AI63017-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 95% | 100mg |
$56.00 | 2024-07-18 |
3-ethynylimidazo[1,2-a]pyrazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Referencia
- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
Referencia
- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referencia
- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
Referencia
- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referencia
- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referencia
- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
Referencia
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening PlatformJournal of Medicinal Chemistry, 2013, 56(7), 3033-3047,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Referencia
- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
3-ethynylimidazo[1,2-a]pyrazine Raw materials
- Imidazo[1,2-a]pyrazine
- 3-Bromoimidazo[1,2-a]pyrazine
- 3-Iodoimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-
- ethynyltrimethylsilane
3-ethynylimidazo[1,2-a]pyrazine Preparation Products
3-ethynylimidazo[1,2-a]pyrazine Literatura relevante
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

Pureza:99%
Cantidad:1g
Precio ($):305.0